molecular formula C14H18O2 B12607106 (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one CAS No. 898542-86-4

(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one

Cat. No.: B12607106
CAS No.: 898542-86-4
M. Wt: 218.29 g/mol
InChI Key: SEQBEAUPXVRRFA-OCCSQVGLSA-N
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Description

(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one is a chiral compound with a cyclohexanone core substituted with a hydroxy group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methylbenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Procedure: The 4-methylbenzyl alcohol is deprotonated to form an alkoxide, which then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone. The reaction mixture is then quenched with water and extracted to isolate the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: (2S)-2-[4-Methylphenylmethyl]cyclohexan-1-one

    Reduction: (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexanol

    Substitution: (2S)-2-[Chloro(4-methylphenyl)methyl]cyclohexan-1-one

Scientific Research Applications

(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the cyclohexanone core can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexanol: Similar structure but with an additional hydroxy group.

    (2S)-2-[Chloro(4-methylphenyl)methyl]cyclohexan-1-one: Similar structure but with a chloro group instead of a hydroxy group.

    (2S)-2-[4-Methylphenylmethyl]cyclohexan-1-one: Similar structure but without the hydroxy group.

Uniqueness

(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

898542-86-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-2-[(R)-hydroxy-(4-methylphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C14H18O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1

InChI Key

SEQBEAUPXVRRFA-OCCSQVGLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H]2CCCCC2=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCC2=O)O

Origin of Product

United States

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